N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N7O2S/c1-20-10(4-5-14-20)12-16-17-13(22-12)15-11(21)7-2-3-8-9(6-7)19-23-18-8/h2-6H,1H3,(H,15,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPNUMISCYUOQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the 1-methyl-1H-pyrazole ring, followed by the construction of the 1,3,4-oxadiazole ring. The final step involves the coupling of these intermediates with benzo[c][1,2,5]thiadiazole-5-carboxamide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation, reflux in organic solvents, and the use of catalysts can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of a benzo[c][1,2,5]thiadiazole core fused with a 1,3,4-oxadiazole and pyrazole moiety. Its molecular formula is , and it has a molecular weight of approximately 300.35 g/mol. The unique arrangement of heteroatoms contributes to its biological activity.
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound's activity is linked to its ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways. It has shown efficacy against human lung cancer cell lines (A549) with IC50 values indicating potent growth inhibition .
- Case Studies : In vitro studies demonstrate that compounds similar to N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole derivatives can inhibit cell proliferation and migration while promoting cell cycle arrest. These findings suggest a promising avenue for developing new anticancer therapies .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis. Oxadiazole derivatives have been synthesized and tested for their antitubercular activity:
- Synthesis and Testing : Various oxadiazole derivatives were synthesized using hydrazide intermediates and showed promising results against M. tuberculosis with minimum inhibitory concentration (MIC) values comparable to standard treatments .
- Pharmacological Significance : The electronic density distribution within the oxadiazole ring is believed to play a crucial role in its interaction with bacterial targets, leading to effective inhibition of bacterial growth .
Summary of Applications
Mechanism of Action
The mechanism of action of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Pharmacological Implications
Key Observations :
- Heterocyclic Diversity : The 1,3,4-oxadiazole ring offers greater metabolic stability than thiazole or pyrazole cores in analogs, which may translate to longer half-lives .
- Substituent Effects : The methylpyrazole group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., 4-nitrophenyl in Compound V), possibly improving target selectivity .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₃H₁₃N₅O₂S
- SMILES Notation : CN1C(=CC=N1)C2=NN=C(S2)N
- InChI : InChI=1S/C13H13N5O2S/c14-11(15)9(10(16)17)8(12)18-7(19)6(4-3-5)20-21/h3-7H,4H2,1H3,(H2,16,17)
Antimicrobial Activity
Research indicates that derivatives containing the pyrazole and oxadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
The compound has been investigated for its antiproliferative effects against cancer cell lines. In vitro studies have shown that it can inhibit the growth of human breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involves inducing apoptosis and inhibiting cell cycle progression. The MTT assay results indicated a significant reduction in cell viability at micromolar concentrations .
Anti-inflammatory Effects
Compounds similar to N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole have demonstrated anti-inflammatory activity in various models. In vivo experiments using carrageenan-induced paw edema in rats showed a reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes related to inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Modulation : The compound appears to modulate oxidative stress levels within cells, contributing to its antioxidant properties.
- Cell Cycle Arrest : By interfering with key regulatory proteins involved in the cell cycle, it effectively halts the proliferation of cancer cells.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various oxadiazole derivatives, N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole was tested against Mycobacterium tuberculosis. The results indicated a promising inhibitory effect on bacterial growth compared to standard treatments .
Case Study 2: Anticancer Activity
Another study focused on the antiproliferative effects of this compound on breast cancer cells revealed that it induced apoptosis through caspase activation pathways. The findings suggest that this compound could serve as a lead structure for developing new anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves coupling reactions between heterocyclic intermediates. For example, a base-mediated nucleophilic substitution (e.g., K₂CO₃ in DMF) can facilitate the formation of the oxadiazole-thiadiazole backbone . Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Base selection : K₂CO₃ or NaH improves deprotonation efficiency.
- Temperature : Room temperature or mild heating (≤60°C) avoids side reactions.
- Optimization : Monitor reaction progress via TLC/HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard.
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- Key Techniques :
- ¹H/¹³C NMR : Assign protons and carbons in the pyrazole, oxadiazole, and benzothiadiazole moieties.
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1650 cm⁻¹, C-N in oxadiazole at ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions .
Q. What in vitro biological assays are recommended for initial activity screening?
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Antioxidant Potential : DPPH radical scavenging assays to assess electron-donating capacity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Approach :
- Substituent Variation : Modify the pyrazole (e.g., methyl group at N1) or benzothiadiazole (e.g., electron-withdrawing groups) to assess impact on bioactivity .
- Bioisosteric Replacement : Replace oxadiazole with 1,3,4-thiadiazole to compare pharmacokinetic properties .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values.
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., bacterial gyrase or kinase domains) .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes .
- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities .
Q. How should contradictory bioactivity data across studies be addressed?
- Case Example : Discrepancies in antimicrobial activity may arise from:
- Assay Variability : Differences in bacterial strains or inoculum size .
- Compound Purity : Verify via HPLC (>95% purity) to exclude impurities affecting results .
- Resolution : Replicate assays under standardized conditions and validate with orthogonal methods (e.g., time-kill kinetics).
Q. What strategies enhance aqueous solubility for in vivo studies without compromising activity?
- Formulation Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
